Emodic acid

Description

Structure

3D Structure

Propriétés

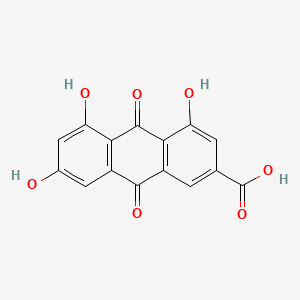

Formule moléculaire |

C15H8O7 |

|---|---|

Poids moléculaire |

300.22 g/mol |

Nom IUPAC |

4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22) |

Clé InChI |

ZJXVNNSMRGTDBI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O |

SMILES canonique |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Emodic Acid: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodic acid, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it elucidates the molecular mechanisms underlying its biological effects, with a particular focus on its inhibitory actions on key cellular signaling pathways.

Physicochemical Properties of this compound

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid[1] |

| CAS Number | 478-45-5[2][3] |

| Molecular Formula | C₁₅H₈O₇[1][4] |

| SMILES | O=C(O)c1cc(O)c2C(=O)c3cc(O)cc(O)c3C(=O)c2c1 |

| InChI | InChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22)[4] |

| Property | Value |

| Molecular Weight | 300.22 g/mol [1][2][4] |

| Melting Point | 345-350 °C (decomposes)[3][5] |

| Boiling Point | Data not available (sublimes) |

| Solubility | Insoluble in water; soluble in alkaline solutions, pyridine, and dimethyl sulfoxide (DMSO). Slightly soluble in alcohols, ethers, benzene, chloroform, and petroleum ether.[6] |

| pKa | Data not available |

| LogP (calculated) | 1.9[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines representative experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with an appropriate apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Heating medium (e.g., silicone oil)

-

Thermometer

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus along with a calibrated thermometer.

-

The heating medium is heated slowly, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. Due to decomposition, darkening of the sample may be observed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.

-

A sample of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of this compound, a phenolic compound, can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

-

This compound

-

Buffer solutions of varying known pH values

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of solutions are prepared by adding a small, constant volume of the this compound stock solution to a series of buffer solutions covering a wide pH range.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities is plotted against the pH.

-

The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Biological Activities and Signaling Pathway Inhibition

This compound has been shown to exert its biological effects through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are integral to cellular processes such as inflammation, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a key regulator of the inflammatory response and cell survival. This compound has been demonstrated to inhibit this pathway at multiple points.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

This compound inhibits the NF-κB pathway primarily by preventing the phosphorylation of the IκB kinase (IKK) complex. This inhibition prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm in an inactive state, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a central role in regulating cell proliferation, differentiation, and apoptosis. This compound has been found to inhibit the phosphorylation of key kinases within this pathway, including p38, ERK, and JNK.

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

By inhibiting the phosphorylation and subsequent activation of p38, ERK, and JNK, this compound effectively dampens the downstream signaling events that these kinases mediate. This multifaceted inhibition contributes to its observed anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various experimental models.[1][7]

Conclusion

This compound presents a compelling profile as a bioactive molecule with significant therapeutic potential. Its well-defined physicochemical properties, coupled with its ability to modulate key cellular signaling pathways, make it a subject of considerable interest for further research and drug development. This technical guide provides a foundational understanding of this compound's characteristics and mechanisms of action, serving as a valuable resource for scientists and researchers in the field. Further investigation into its pharmacokinetic and toxicological profiles is warranted to fully elucidate its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of cell-intrinsic NF-κB activity and metastatic abilities of breast cancer by aloe-emodin and emodic-acid isolated from Asphodelus microcarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Emodic Acid: An In-Depth Technical Guide

Introduction

Emodic acid (4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is a naturally occurring anthraquinone derivative found in various fungi, lichens, and plants.[1][2] It is a metabolite of Emodin and has garnered interest in the scientific community for its potential biological activities, including the inhibition of MAPK signaling pathways.[3] A thorough understanding of its structural and physicochemical properties is paramount for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presented in a clear and accessible format for scientific professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[3][4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

| H-1 | 7.24 | s |

| H-2 | 6.59 | d, J = 2.04 Hz |

| H-4 | 7.12 | d, J = 2.04 Hz |

| H-5 | 7.58 | s |

| H-8 | 7.25 | d, J = 1.32 Hz |

| Table 1: ¹H NMR chemical shifts for this compound in DMSO-d₆ (600 MHz).[4] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 165.3 |

| C-2 | 108.0 |

| C-3 | 164.6 |

| C-4 | 109.0 |

| C-4a | 137.5 |

| C-5 | 118.2 |

| C-6 | 134.9 |

| C-7 | 124.1 |

| C-8 | 161.0 |

| C-8a | 118.8 |

| C-9 | 189.2 |

| C-9a | 109.2 |

| C-10 | 180.6 |

| C-10a | 133.4 |

| -COOH | 165.9 |

| Table 2: ¹³C NMR chemical shifts for this compound in DMSO-d₆ (150 MHz).[4] |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS is a common technique for the analysis of natural product extracts. The data below was obtained using an Orbitrap mass analyzer in negative ion mode.

| Precursor Ion | Precursor m/z | Fragmentation Ions (m/z) and Relative Abundance |

| [M-H]⁻ | 299.019 | 299.020691 (100%), 255.030655 (20.74%), 227.035019 (10.77%), 211.040222 (22.21%), 183.044495 (3.27%) |

| [2M-2H+Na]⁻ | 621.028 | 299.020691 (100%), 255.030380 (10.80%) |

| Table 3: LC-MS data for this compound.[1] |

Experimental Protocols

Standardized experimental procedures are crucial for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: A small quantity of purified this compound is dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.[3][4]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 600 MHz instrument for ¹H and a 150 MHz for ¹³C experiments.[4]

-

Data Acquisition:

-

For ¹H NMR, standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, often the residual solvent peak.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, and filtered prior to injection.

-

Chromatography: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C18) to separate it from any impurities. A gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid, is commonly used.

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) in negative mode is effective.[1] High-resolution mass analyzers like Orbitrap or TOF are used to obtain accurate mass measurements.[1]

-

Data Analysis: The resulting mass spectra are analyzed to determine the m/z of the molecular ion and its fragments. This data is used to confirm the molecular formula and aid in structural elucidation.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

References

Emodic Acid: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodic acid, a naturally occurring anthraquinone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, and key physicochemical properties. A significant focus is placed on its potent inhibitory effects on critical cellular signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which are central to inflammation and cancer progression. This document summarizes quantitative data on its inhibitory concentrations, details experimental methodologies for assessing its bioactivity, and presents visual representations of the signaling pathways it modulates.

Chemical and Physical Properties

This compound, systematically named 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid, is an organic compound with the chemical formula C₁₅H₈O₇.[1][2][3] It belongs to the class of anthraquinones, characterized by a tricyclic aromatic structure.[3]

| Property | Value | Reference |

| CAS Number | 478-45-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₈O₇ | [1][2][3][4] |

| Molecular Weight | 300.22 g/mol | [1][2] |

| IUPAC Name | 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid | [2][6] |

| SMILES | O=C(O)c1cc(O)c2C(=O)c3c(O)cc(O)cc3C(=O)c2c1 | [6] |

| InChI Key | ZJXVNNSMRGTDBI-UHFFFAOYSA-N | [6] |

| Melting Point | 345-350 °C (decomposes) | [4] |

| Appearance | Not specified in the provided results | |

| Solubility | Not specified in the provided results |

Biological Activity and Quantitative Data

This compound exhibits significant biological activities, primarily as an inhibitor of key signaling pathways implicated in cancer and inflammation.

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4T1 | Murine Breast Cancer | 9.33 | [7] |

| MDA-MB-231 | Human Breast Cancer | 8.56 | [7] |

| MCF-7 | Human Breast Cancer | 7.95 | [7] |

Enzyme Inhibition

This compound is a notable inhibitor of Matrix Metalloproteinases (MMPs), enzymes involved in cancer metastasis.

| Enzyme | IC₅₀ (µM) | Reference |

| MMP-9 | 10 | [6] |

| MMP-13 | 39 | [6] |

Signaling Pathway Inhibition

This compound exerts its biological effects by modulating the activity of crucial intracellular signaling pathways.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival. It has been shown to significantly inhibit NF-κB transcriptional activity.[7] At a concentration of 50 µM, this compound can inhibit NF-κB transcriptional activity by 80.75% in the 4T1 cell line.[7] This inhibition is associated with a reduction in the phosphorylation of the p65 subunit of NF-κB.[7]

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound also inhibits the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] These kinases are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of cell-intrinsic NF-κB activity and metastatic abilities of breast cancer by aloe-emodin and emodic-acid isolated from Asphodelus microcarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential inhibition of matrix metalloproteinases-2, -9, and -13 activities by selected anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Emodic Acid: A Technical Chronicle of Its Early Discovery and Scientific Exploration

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive technical guide has been compiled detailing the early discovery and historical research of Emodic acid (4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid), a significant anthraquinone derivative. This document offers researchers, scientists, and drug development professionals a thorough account of the compound's origins, initial characterization, and the foundational experimental work that established its place in natural product chemistry.

Introduction: The Dawn of Anthraquinone Chemistry

The story of this compound is intrinsically linked to the broader history of anthraquinones, a class of aromatic compounds known for their vibrant colors and medicinal properties. The 19th century saw the birth of organic chemistry as a systematic science, with chemists like Justus von Liebig developing methods for elemental analysis[1][2]. The parent compound, anthraquinone, was first synthesized by the French chemist Auguste Laurent in 1840. However, it was the German chemists Carl Graebe and Carl Liebermann who, in 1868, correctly proposed its diketone structure and named it, paving the way for decades of research into its derivatives found in nature, such as in rhubarb, senna, and cascara buckthorn[3][4].

One of the most prominent naturally occurring anthraquinones is Emodin (1,3,8-trihydroxy-6-methylanthraquinone), first isolated from the bark of the Alder Buckthorn (Rhamnus frangula). It was within the context of studying this well-known purgative and dye-related compound that this compound was first discovered.

The Discovery of this compound: An Oxidation Product of Emodin

The first documented description of this compound appears in a 1925 publication in Helvetica Chimica Acta by the Swiss chemists R. Eder and A. Hauser. Their work was a continuation of earlier investigations by Eder and Widmer in 1923 on the constitution of "Frangula-emodin."

Eder and Hauser reported the formation of this compound through the oxidation of Frangula-emodin. This discovery was a crucial step in elucidating the chemical structure of Emodin, as the conversion of the methyl group at the 6-position to a carboxylic acid provided key evidence for its location on the anthraquinone skeleton.

Early Physicochemical Characterization

In the early 20th century, the characterization of a new organic compound relied on a set of classical, non-spectroscopic techniques. The primary methods included elemental analysis, melting point determination, and chemical derivatization.

Elemental Analysis

Pioneered by Lavoisier and refined by chemists like Liebig and Dumas, elemental analysis by combustion was a cornerstone of structural elucidation[2][5][6]. This gravimetric method involved burning a known mass of the organic compound in a stream of oxygen. The resulting carbon dioxide and water were absorbed by specific reagents, and the change in mass of the absorption tubes allowed for the calculation of the percentage of carbon and hydrogen in the original sample. From this, the empirical formula could be derived.

Melting Point Determination

The melting point was a critical criterion for both identification and purity. By the early 1900s, the standard method involved placing a small amount of the compound in a sealed capillary tube attached to a thermometer. This assembly was then heated in a liquid bath (commonly sulfuric acid or paraffin) using a Bunsen burner. The temperature range over which the substance melted was observed; a sharp melting point typically indicated a pure compound[3][7][8]. Eder and Hauser reported a melting point for this compound of 345-350 °C with decomposition.

Table 1: Early Physicochemical Data for this compound

| Property | Reported Value | Method |

| Molecular Formula | C₁₅H₈O₇ | Deduced from Elemental Analysis |

| Melting Point | 345-350 °C (decomp.) | Capillary Method in Heated Bath |

Experimental Protocols: The First Synthesis of this compound

The following protocol is based on the work described by Eder and Hauser in 1925 for the oxidation of Frangula-emodin.

Materials and Reagents

-

Frangula-emodin (isolated from Rhamnus frangula)

-

Chromic acid (CrO₃)

-

Glacial acetic acid

-

Distilled water

-

Filtration apparatus

-

Heating apparatus (e.g., sand bath or oil bath)

-

Recrystallization solvent (e.g., aqueous ethanol or acetic acid)

Procedure

-

Dissolution: A measured quantity of Frangula-emodin was dissolved in glacial acetic acid with gentle heating.

-

Oxidation: A solution of chromic acid in water was added dropwise to the Emodin solution while maintaining an elevated temperature. The reaction mixture was typically heated for several hours to ensure complete oxidation of the methyl group.

-

Precipitation: The reaction mixture was cooled and then poured into a large volume of cold water. The crude this compound precipitated out of the solution as a solid.

-

Isolation and Purification: The precipitate was collected by filtration and washed thoroughly with distilled water to remove residual acids and chromium salts.

-

Recrystallization: The crude product was further purified by recrystallization from a suitable solvent, such as aqueous ethanol or glacial acetic acid, to yield purified crystals of this compound.

-

Characterization: The final product was characterized by its melting point and elemental analysis to confirm its identity and purity.

Early Biological Investigations

The pharmacological study of anthraquinones in the late 19th and early 20th centuries focused primarily on their well-known laxative or purgative effects[4][9]. The active principles in plants like Senna and Rhubarb were known to stimulate intestinal peristalsis. This action was generally attributed to compounds like Emodin and Rhein[4][10][11].

Specific biological studies on this compound from this early period are scarce in the available literature. Its discovery as a chemical derivative of Emodin meant that initial research was concentrated on its chemical structure rather than its physiological effects. The primary "biological" interest in anthraquinones at the time was their utility as natural dyes and their potent cathartic properties. It would be many decades before more sophisticated screening methods would unveil the broader pharmacological potential of anthraquinone derivatives, including the anti-inflammatory, antimicrobial, and anticancer activities that are the focus of modern research[12][13][14][15].

Conclusion

The early history of this compound research is a clear example of classical natural product chemistry. Its discovery by Eder and Hauser was not an isolated event but a logical step in the systematic investigation of Emodin, a compound of significant medicinal and commercial interest. The experimental techniques employed—chemical degradation, purification by recrystallization, and characterization by melting point and elemental analysis—were the state-of-the-art of their time. While early biological studies on this compound itself are not prominent, its discovery was vital for confirming the structure of its parent compound, Emodin, and laid the chemical groundwork for future pharmacological investigations. This foundational knowledge remains essential for today's scientists exploring the vast therapeutic potential of the anthraquinone family.

References

- 1. Analytical chemistry - Wikipedia [en.wikipedia.org]

- 2. The pioneers of elemental analysis - Elementar [elementar.com]

- 3. Rise and fall of melting point: A brief history of once important analytical technique [morressier.com]

- 4. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. homepages.uc.edu [homepages.uc.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Medicinal plants - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Emodic Acid Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of emodic acid in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. This document is intended for researchers, scientists, and professionals in drug development who are working with this anthraquinone compound. The guide summarizes available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and visualizes a key signaling pathway influenced by this compound.

Quantitative Solubility Data

The following table summarizes the available solubility data for emodin, which can serve as a proxy for estimating the solubility of this compound. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

| Solvent | Reported Solubility of Emodin | Citation(s) |

| DMSO | Approximately 3 mg/mL | |

| Ethanol | Soluble; optimal solubility in 100% ethanol observed in linearity studies between 0.05 - 1.1 mg/mL | |

| Water | Practically insoluble; sparingly soluble in aqueous buffers (approx. 0.03 mg/mL in 1:30 DMF:PBS) | |

| Aqueous Alkali | Soluble |

Note: The addition of a carboxylic acid group in this compound compared to emodin may increase its acidity and potentially alter its solubility profile, particularly in aqueous and alcoholic solvents.

Experimental Protocol for Solubility Determination

A standardized and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol provides a general framework that can be adapted for determining the solubility of this compound.

Materials

-

This compound (solid, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol (200 proof, absolute), analytical grade

-

Deionized or distilled water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for quantification.

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of the test solvent (DMSO, ethanol, or water) in a glass vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.

-

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Notably, it is recognized as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the inhibitory action of this compound on this pathway and its downstream effects on the phosphorylation of MAP kinases.

Conclusion

This technical guide provides a summary of the current understanding of this compound's solubility and its interaction with a key cellular signaling pathway. The lack of specific quantitative solubility data for this compound highlights the need for experimental determination by researchers. The provided protocol for the shake-flask method offers a reliable approach for this purpose. The visualization of the NF-κB signaling pathway provides a clear representation of one of the mechanisms of action for this compound, which is valuable for those in drug discovery and development.

Thermogravimetric Analysis of Emodic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, decomposition temperature, and composition of materials.[3] In the pharmaceutical industry, TGA is routinely employed to assess the stability of APIs, study dehydration and desolvation processes, and characterize drug-excipient interactions.

Emodic acid, an anthraquinone carboxylic acid, is a compound of interest for its potential pharmacological activities. Understanding its thermal stability is paramount for formulation development, storage, and ensuring drug product quality.

Predicted Thermal Decomposition of this compound

The thermal decomposition of aromatic carboxylic acids, such as this compound, is primarily expected to proceed via decarboxylation, the loss of carbon dioxide.[4][5] Studies on similar aromatic carboxylic acids have shown that this process can occur at elevated temperatures, leading to the formation of a more straightforward aromatic core.[6] The presence of hydroxyl and other functional groups on the anthraquinone structure can influence the decomposition pathway and the stability of the molecule.

The proposed primary decomposition step for this compound would be the loss of a carboxyl group (-COOH) as CO2, resulting in the formation of a corresponding anthraquinone derivative. Further decomposition at higher temperatures would likely involve the breakdown of the anthraquinone ring system itself.

Data Presentation: A Template for TGA of this compound

Due to the absence of specific published TGA data for this compound, the following table is presented as a template for summarizing quantitative results from a TGA experiment. This structure allows for a clear and concise presentation of key thermal events.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Residual Mass (%) | Proposed Decomposition Product(s) |

| Initial Mass | - | - | - | 100 | This compound |

| Step 1: Decarboxylation | Tonset1 | Tpeak1 | Δm1 | mresidual1 | Decarboxylated this compound + CO2 |

| Step 2: Ring Decomposition | Tonset2 | Tpeak2 | Δm2 | mresidual2 | Gaseous fragments (e.g., CO, H2O) |

| Final Residue | - | - | - | mfinal | Carbonaceous residue |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocol for TGA of this compound

The following is a detailed methodology for conducting the thermogravimetric analysis of this compound, based on established protocols for small organic molecules.[7]

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature control is required.[3] The instrument should also have a system for controlling the purge gas atmosphere.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[7] The exact sample mass should be recorded.

4.3. TGA Instrument Parameters

-

Crucible: Alumina 70 µL.

-

Atmosphere: Inert, high-purity nitrogen gas.

-

Purge Gas Flow Rate: 20-50 mL/min.[7]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.[8]

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

4.4. Data Analysis

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[3]

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Quantify the percentage of mass loss for each decomposition step.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Proposed Thermal Decomposition Pathwaydot

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epfl.ch [epfl.ch]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Emodic Acid and its Progenitor, Emodin

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the known solid-state properties of emodic acid and the closely related anthraquinone, emodin. Due to a lack of publicly available data on the crystal structure and polymorphism of this compound, this document focuses on its known physicochemical properties and presents a detailed analysis of its parent compound, emodin, as a surrogate. Furthermore, it outlines general experimental protocols for polymorphic screening and characterization relevant to drug development.

Introduction to this compound

This compound, systematically named 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid, is a trihydroxyanthraquinone and a known metabolite of emodin[1]. It is recognized for its potential therapeutic activities, including the inhibition of cancer cell proliferation through the modulation of key signaling pathways[2][3]. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical for drug development as they influence solubility, stability, bioavailability, and manufacturability.

To date, specific crystallographic data, including single-crystal structure and detailed polymorphic studies for this compound, are not available in the public domain. This guide will, therefore, provide the available physicochemical data for this compound and subsequently detail the well-documented crystal structure and polymorphism of its parent compound, emodin, as a case study for a structurally similar molecule.

Physicochemical Properties of this compound

While crystallographic data is scarce, other key physical and chemical properties of this compound have been documented.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈O₇ | [1] |

| Molecular Weight | 300.22 g/mol | [1] |

| IUPAC Name | 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid | [1] |

| CAS Number | 478-45-5 | [1] |

| Melting Point | 345-350 °C (with decomposition) | [4] |

| Biological Activity | Inhibits NF-κB activity; inhibits phosphorylation of p38, ERK, and JNK; reduces secretion of IL-1β, IL-6, VEGF, and MMPs. | [2][3] |

Crystal Structure and Polymorphism of Emodin (as a Surrogate)

Emodin (1,3,8-trihydroxy-6-methylanthraquinone), the parent compound of this compound, has been the subject of crystallographic studies, revealing the existence of polymorphism. Understanding the solid-state chemistry of emodin provides valuable insight into the potential behavior of its derivatives.

A known crystal structure of an emodin polymorph is detailed below.

| Crystallographic Parameter | Value | Reference |

| Hermann-Mauguin Symbol | C 1 2/c 1 | [5] |

| Space Group Number | 15 | [5] |

| Unit Cell Dimensions | ||

| a | 27.783 Å | [5] |

| b | 4.6822 Å | [5] |

| c | 20.212 Å | [5] |

| α | 90° | [5] |

| β | 118.891° | [5] |

| γ | 90° | [5] |

The existence of polymorphs for emodin highlights the importance of comprehensive solid-state screening for anthraquinone-based APIs. Different polymorphs can arise from variations in crystallization conditions and may exhibit unique physicochemical properties.

Experimental Protocols for Polymorph Screening and Characterization

A systematic approach is required to discover and characterize all relevant polymorphic forms of an API. The following are generalized experimental protocols applicable to compounds like this compound.

The goal of polymorph screening is to induce crystallization under a wide range of conditions to access different solid forms.

-

Solvent Evaporation:

-

Prepare saturated solutions of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at room temperature.

-

Allow the solvents to evaporate slowly at different temperatures (e.g., 5°C, 25°C, 50°C) in open or partially covered vials.

-

Collect and analyze the resulting crystals.

-

-

Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature (e.g., 60°C or near the solvent's boiling point).

-

Cool the solutions at different rates (e.g., slow cooling at 5°C/hour, crash cooling in an ice bath) to induce crystallization.

-

Isolate the solids by filtration and dry them under vacuum.

-

-

Anti-Solvent Addition:

-

Dissolve the compound in a solvent in which it is highly soluble.

-

Add an anti-solvent (in which the compound is poorly soluble) dropwise to the solution until precipitation occurs.

-

Vary the solvent/anti-solvent pairs and the rate of addition.

-

Once solid forms are generated, they must be thoroughly characterized to determine if they are new polymorphs, solvates, or the amorphous form.

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify the crystalline "fingerprint" of a solid form. Each polymorph will have a unique diffraction pattern.

-

Methodology: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam while the detector scans a range of 2θ angles (e.g., 2° to 40°). The resulting diffractogram plots intensity versus 2θ.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point, heat of fusion, and to detect solid-state phase transitions.

-

Methodology: A small amount of sample (typically 2-5 mg) is sealed in an aluminum pan. The sample and a reference pan are heated at a constant rate (e.g., 10°C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability and to identify the presence of solvent molecules (solvates).

-

Methodology: The mass of a sample is continuously monitored as it is heated in a controlled atmosphere. Mass loss at specific temperatures can indicate desolvation or decomposition.

-

-

Infrared (IR) and Raman Spectroscopy:

-

Purpose: To probe differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) between polymorphs.

-

Methodology: The sample is exposed to infrared or laser light, and the absorption or scattering is measured. Different crystal packing and molecular conformations will result in different vibrational spectra.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the study of this compound.

Conclusion

While the crystal structure and polymorphism of this compound remain to be elucidated, its therapeutic potential warrants further investigation into its solid-state properties. The detailed crystallographic data available for its parent compound, emodin, underscores the likelihood that this compound may also exhibit polymorphism. A thorough polymorph screen, utilizing the experimental protocols outlined in this guide, is a critical step in the preclinical development of this compound. Such studies will ensure the selection of the optimal solid form with desirable and reproducible properties for future formulation and clinical application.

References

Methodological & Application

Application Notes and Protocols for Emodic Acid Treatment in Cancer Cell Culture

Introduction

Emodic acid, an anthraquinone derivative identified as 4,5,7-trihydroxy-9,10-dioxo-2-anthracenecarboxylic acid, is a metabolite of emodin.[1][2] It has demonstrated significant anti-cancer properties by inhibiting cancer cell proliferation, invasion, and migration.[3] The primary mechanism of action involves the inhibition of the NF-κB signaling pathway and the phosphorylation of key proteins in the MAPK pathway, including p38, ERK, and JNK.[3] These actions lead to cell cycle arrest and induction of apoptosis, making this compound a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines, including methods for assessing cell viability, apoptosis, cell cycle distribution, and the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 Value (µM) | Citation |

| MCF-7 | Human Breast Adenocarcinoma | 72 | 7.95 | [3] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 72 | 8.56 | [3] |

| 4T1 | Murine Mammary Carcinoma | 72 | 9.33 | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[4]

Table 2: Effect of this compound on NF-κB Transcriptional Activity

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | Citation |

| 4T1 | 50 | 24 | Significantly inhibits NF-κB transcriptional activity by 80.75% | [3] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: MCF-7, MDA-MB-231, or other appropriate cancer cell lines.

-

This compound: (CAS No. 478-45-5)

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Dimethyl Sulfoxide (DMSO): Cell culture grade.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

RNase A

-

Propidium Iodide (PI) Staining Solution

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary Antibodies: Anti-NF-κB (p65), Anti-phospho-p65, Anti-p38, Anti-phospho-p38, Anti-ERK, Anti-phospho-ERK, Anti-JNK, Anti-phospho-JNK, Anti-β-actin.

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate

Preparation of this compound Stock Solution

-

This compound is a hydrophobic compound.[5] Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in sterile DMSO.[5]

-

Ensure complete dissolution by gentle vortexing. If necessary, warm the solution briefly in a 37°C water bath.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO.

Cell Culture and Treatment

-

Culture cancer cells in T75 flasks with appropriate media in a humidified incubator at 37°C with 5% CO2.[3]

-

Passage cells when they reach 70-90% confluency.[6]

-

For experiments, seed cells into 96-well, 24-well, or 6-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.

-

Remove the old medium from the plates and replace it with the medium containing various concentrations of this compound or the DMSO vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 4 x 10³ to 8 x 10³ cells/well and incubate for 24 hours.[3]

-

Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells immediately using a flow cytometer. The cell populations are defined as:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seed cells in 6-well plates and treat with this compound as described.[3]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.[3] The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Caption: Experimental workflow for this compound treatment in cancer cell culture.

Caption: Signaling pathway of this compound in cancer cells.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C15H8O7 | CID 361510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. emulatebio.com [emulatebio.com]

- 6. The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 Values of Emodin in MCF-7 and A549 Cells

A Note on Emodic Acid vs. Emodin: Initial literature searches did not yield specific IC50 values for this compound in MCF-7 and A549 cell lines. The following data and protocols are based on studies conducted with emodin, a closely related anthraquinone derivative from which this compound can be derived. Emodin has been more extensively studied for its cytotoxic effects in these cell lines.

Data Presentation: IC50 Values of Emodin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for emodin in the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549).

| Cell Line | Compound | IC50 Value | Assay Duration | Citation |

| MCF-7 | Emodin | ~30 µM (7.22 µg/ml) | Not Specified | [1] |

| MCF-7 | Emodin | Significant inhibition at 50-100 µmol/L | 72 hours | [2][3] |

| A549 | Emodin | ~60 µM (16.85 µg/ml) | Not Specified | [4] |

| A549 | Emodin | 13.65 µM | 48 hours | [5] |

| A549 | Emodin | ~30 µM (7.60 µg/ml) for colony formation | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays used to determine IC50 values, the MTT assay and the Sulforhodamine B (SRB) assay, are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

-

MCF-7 or A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Emodin stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/ml (100 µL per well)[9]. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of emodin in the complete culture medium from the stock solution. A common starting range for emodin is 5 µM to 100 µM[2][10].

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of emodin. Include a vehicle control (medium with the same concentration of DMSO used for the highest emodin concentration) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the emodin concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[11]

Materials:

-

MCF-7 or A549 cells

-

Complete culture medium

-

Emodin stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid[12][13]

-

10 mM Tris base solution (pH 10.5)[13]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells[12].

-

-

Washing:

-

Staining:

-

Washing:

-

Dye Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye[14].

-

Shake the plate on a shaker for 5-10 minutes.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Follow step 6 from the MTT assay protocol to calculate the IC50 value.

-

Mandatory Visualizations

Caption: Experimental workflow for determining IC50 values.

Caption: Emodin's proposed signaling pathways in MCF-7 cells.

Caption: Emodin's proposed signaling pathways in A549 cells.

References

- 1. Emodin induces cytotoxic effect in human breast carcinoma MCF-7 cell through modulating the expression of apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emodin Inhibits the Proliferation of MCF-7 Human Breast Cancer Cells Through Activation of Aryl Hydrocarbon Receptor (AhR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emodin Inhibits the Proliferation of MCF-7 Human Breast Cancer Cells Through Activation of Aryl Hydrocarbon Receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin elicits cytotoxicity in human lung adenocarcinoma A549 cells through inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Emodin regulates cell cycle of non-small lung cancer (NSCLC) cells through hyaluronan synthase 2 (HA2)-HA-CD44/receptor for hyaluronic acid-mediated motility (RHAMM) interaction-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. canvaxbiotech.com [canvaxbiotech.com]

Emodic Acid: A Potential MTH1 Inhibitor for Non-Small Cell Lung Cancer Therapy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies. One promising target is the MutT Homolog 1 (MTH1) protein, a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged nucleotides into DNA, thereby protecting cancer cells from oxidative stress-induced apoptosis. Emodic acid, a natural anthraquinone derivative, has emerged as a potential inhibitor of MTH1, exhibiting anti-cancer effects in NSCLC by augmenting reactive oxygen species (ROS) and promoting DNA damage.[1][2] This document provides a detailed overview of the application of this compound as an MTH1 inhibitor in NSCLC research, including quantitative data, experimental protocols, and visual representations of the underlying mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound on various NSCLC cell lines.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| NCI-H-520 | 126 | 61 | 18 |

| NCI-H-460 | 97 | 67 | 64 |

| A-549 | 124 | 76 | 54 |

| Data represents the concentration of this compound required to inhibit 50% of cell growth at different time points.[2] |

Table 2: Effect of this compound (50 µM) on Cell Cycle Distribution in NCI-H-520 Cells

| Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 24h | 45 | 37 | 19 |

| 48h | 42 | 26 | 37 |

| 72h | 48 | 19 | 29 |

| Data indicates a significant increase in the G2/M phase, suggesting cell cycle arrest.[2] |

Table 3: Effect of this compound on Apoptosis in NSCLC Cells (72h treatment)

| Cell Line | Apoptotic Cells (%) |

| NCI-H-520 | ~63.9 |

| NCI-H-460 | Not Specified |

| A-549 | Not Specified |

| This compound treatment leads to a significant increase in the percentage of apoptotic cells.[3] |

Table 4: Wound Healing Assay in NSCLC Cells Treated with 50 µM this compound

| Cell Line | 24h Wound Closure (%) | 48h Wound Closure (%) | 72h Wound Closure (%) |

| NCI-H-520 | ~95 | ~83 | ~43 |

| A-549 | ~43 | ~33 | ~27 |

| NCI-H-460 | ~59 | ~30 | -10 (expansion) |

| This compound significantly inhibits the migration of NSCLC cells in a time-dependent manner.[2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in NSCLC and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in NSCLC cells.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

1. Cell Culture and this compound Treatment

-

Cell Lines: Human non-small cell lung cancer cell lines (e.g., NCI-H-520, NCI-H-460, A-549).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., <0.5%).

2. Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

3. Cell Cycle Analysis

-

Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified durations.[2]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 24 hours.[2]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (20 µg/mL) and propidium iodide (PI, 50 µg/mL).[2]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

-

Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Wound Healing Assay

-

Seeding: Seed cells in a 6-well plate and grow to confluence.

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48, 72 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

6. Reactive Oxygen Species (ROS) Detection

-

Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound.

-

Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify the intracellular ROS levels.

7. Western Blot Analysis

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., MTH1, Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This compound demonstrates significant potential as an MTH1 inhibitor for the treatment of NSCLC.[1] Its ability to induce ROS, promote DNA damage, and trigger apoptosis in cancer cells highlights a promising therapeutic avenue.[1] The protocols and data presented herein provide a comprehensive resource for researchers to further investigate the efficacy and mechanisms of this compound in preclinical NSCLC models. Further studies are warranted to validate these findings in vivo and to explore its potential in combination with other anti-cancer agents.

References

- 1. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC [jcancer.org]

- 2. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combinatorial Therapy of Emodin with Cisplatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anticancer effects of Emodin in combination with the chemotherapeutic agent Cisplatin. The information is collated from recent preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate this promising combination therapy.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including non-small cell lung cancer (NSCLC), bladder cancer, and liver cancer.[1][2][3] Its efficacy, however, is often limited by the development of drug resistance and significant side effects.[3][4] A promising strategy to overcome these limitations is the use of combination therapies, where a second agent enhances the cytotoxicity of cisplatin and/or mitigates its side effects.[4][5]

Emodin, a natural anthraquinone derivative found in the roots and rhizomes of several plants, has demonstrated anticancer properties in numerous malignancies.[1][6] Preclinical studies have shown that Emodin can sensitize cancer cells to cisplatin, suggesting a synergistic relationship.[1][2][7][8] This document outlines the molecular mechanisms underlying this synergy and provides detailed protocols for its investigation.

Note: The available scientific literature predominantly investigates "Emodin" in combination with cisplatin. The protocols and data presented herein are based on studies involving Emodin.

Mechanism of Synergistic Action

Emodin appears to enhance the efficacy of cisplatin through multiple mechanisms, often in a cancer-type specific manner. The key pathways identified are:

-

Downregulation of DNA Repair and Survival Signaling: In non-small cell lung cancer (NSCLC) cells, Emodin enhances cisplatin-induced cytotoxicity by down-regulating the Excision Repair Cross-Complementation Group 1 (ERCC1) protein, which is crucial for repairing cisplatin-induced DNA adducts.[1][9] This effect is mediated through the inactivation of the ERK1/2 signaling pathway, which normally promotes ERCC1 stability and expression.[1]

-

Inhibition of Drug Efflux Pumps: A major cause of cisplatin resistance is the overexpression of multidrug resistance-associated proteins, such as P-glycoprotein (Pgp).[7][10] Emodin has been shown to decrease the expression of Pgp in NSCLC cells, thereby inhibiting the efflux of cisplatin and increasing its intracellular concentration and cytotoxicity.[7][10][11] In bladder cancer cells, Emodin can also downregulate the expression of Multidrug Resistance-associated Protein 1 (MRP1).[8]

-

Induction of Oxidative Stress: In human bladder cancer cells, Emodin increases the intracellular levels of Reactive Oxygen Species (ROS).[8] This elevation of ROS enhances cisplatin-induced cytotoxicity and apoptosis. The combination therapy was also found to decrease glutathione (GSH), which is involved in detoxifying cisplatin.[8]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): In hepatocellular carcinoma (HCC) cells, Emodin, in combination with cisplatin, inhibits cell invasion and migration.[2] This is achieved by reversing the EMT process, characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers vimentin, MMP-2, and MMP-9.[2]

Data Presentation

The following tables summarize the quantitative data from studies on the combinatorial effects of Emodin and Cisplatin.

Table 1: Cell Proliferation Inhibition by Emodin and Cisplatin in NSCLC Cell Lines

| Cell Line | Treatment | Concentration (µM) | Inhibition (%) |

| A549 | Cisplatin alone | 8 | Not specified |

| Emodin (5 µM) + Cisplatin (8 µM) | - | Significantly enhanced vs. Cisplatin alone[7] | |

| Cisplatin alone | 10 | Not specified | |

| Emodin (5 µM) + Cisplatin (10 µM) | - | Significantly enhanced vs. Cisplatin alone[7] | |

| Cisplatin alone | 15 | Not specified | |

| Emodin (5 µM) + Cisplatin (15 µM) | - | Significantly enhanced vs. Cisplatin alone[7] | |

| H460 | Cisplatin alone | 2, 4, 6, 8, 10 | Not specified |

| Emodin (2.5 µM) + Cisplatin (2, 4, 6, 8, 10 µM) | - | Significantly enhanced vs. Cisplatin alone[7] |

Table 2: Effect of Emodin and Cisplatin on Apoptosis and DNA Damage in NSCLC Cells

| Cell Line | Treatment | Effect on Apoptosis | Effect on DNA Damage |

| A549 | Emodin + Cisplatin | Enhanced cisplatin-induced apoptosis[7][10] | Enhanced cisplatin-induced DNA damage[7][10] |

| H460 | Emodin + Cisplatin | Enhanced cisplatin-induced apoptosis[7][10] | Enhanced cisplatin-induced DNA damage[7][10] |

Table 3: Regulation of Protein Expression by Emodin and Cisplatin

| Cell Line | Treatment | Target Protein | Regulation |

| NSCLC | Emodin | ERCC1 | Downregulation (mRNA and protein instability)[1] |

| p-ERK1/2 | Downregulation [1] | ||

| A549, H460 | Emodin | P-glycoprotein (Pgp) | Dose-dependent downregulation [7][10] |

| MRP1 | No effect [7][10] | ||

| HepG2 | Emodin + Cisplatin | E-cadherin | Upregulation [2] |

| Vimentin | Downregulation [2] | ||

| MMP-2 | Downregulation [2] | ||

| MMP-9 | Downregulation [2] | ||

| T24, J82 | Emodin | MRP1 | Downregulation [8] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the combinatorial effects of Emodin and Cisplatin.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of Emodin and Cisplatin on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, H460, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Emodin (stock solution in DMSO)

-

Cisplatin (stock solution in sterile water or saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of Emodin and Cisplatin in culture medium. Treat the cells with:

-

Vehicle control (medium with DMSO, concentration matched to the highest Emodin dose).

-

Emodin alone at various concentrations.

-

Cisplatin alone at various concentrations.

-

Combination of a fixed, low-dose Emodin with varying concentrations of Cisplatin (or vice versa).

-

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC50 values.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by the combination treatment.

Materials:

-

Treated and control cells from culture

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells in 6-well plates as described in Protocol 1 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blotting for Protein Expression

This protocol is for detecting changes in the expression levels of key proteins involved in the synergistic mechanism.

Materials:

-